molecular formula C14H10ClNO3S B051455 4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride CAS No. 114341-14-9

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride

Cat. No. B051455
M. Wt: 307.8 g/mol
InChI Key: PKWBLDDSBFCSPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves the interaction of specific sulfonamide or sulfonyl chloride precursors with chlorosulfonic acid, leading to the creation of new structural isomers. For example, Rublova et al. (2017) synthesized new structural isomers by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, demonstrating the versatility of sulfonyl chlorides in synthesizing steric hindered compounds with distinct molecular structures (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction techniques, revealing detailed insights into their crystalline structure and molecular geometry. The determination of crystal structures facilitates the understanding of molecular interactions and reactivity patterns. For instance, the structural characterization of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provided insights into their steric hindrance and framework, which is essential for understanding their chemical behavior and potential applications (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride and its derivatives are crucial for extending their application range. These reactions often involve nucleophilic substitution, where the sulfonyl chloride group reacts with various nucleophiles to form sulfonamides. This reactivity forms the basis for synthesizing a wide range of compounds with potential biological activity. The study by Tarasov et al. (2002) on the reactivity of benzenesulfonyl chloride derivatives towards amines exemplifies the typical reactions and functional group transformations that these compounds undergo (Tarasov et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are integral to understanding their behavior in different environments and applications. These properties are determined using a variety of analytical techniques, including X-ray crystallography, which provides detailed information on the molecular and crystal structure, aiding in the comprehension of their physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various chemical reagents, are essential for understanding the utility and limitations of these compounds in chemical syntheses and potential pharmaceutical applications. Studies on the synthesis and reactivity of related sulfonyl chloride compounds offer insights into their versatile chemistry, allowing for the design of novel derivatives with improved properties and activities.

References

  • (Rublova et al., 2017): Synthesis, crystal and molecular-electronic structure, and kinetic investigation of two new sterically hindered isomeric forms of the dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride.
  • (Tarasov et al., 2002): Synthesis of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl Chloride and Its Reactivity toward Amines.

Scientific Research Applications

Scientific Research Applications

Antimicrobial Properties

Compounds like benzalkonium chlorides (BACs) have widespread applications due to their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. These chemicals are used in a variety of commercial products, creating environments that may favor microbial phenotypes potentially resistant to various compounds (Pereira & Tagkopoulos, 2019).

Advanced Oxidation Processes

Chloride ions are ubiquitous in aquatic environments and can interact with oxidants in advanced oxidation processes (AOPs), leading to the formation of chlorine radicals. These radicals play a role in environmental remediation technologies by degrading pollutants, although the formation of chlorinated by-products and their potential toxicity is a concern (Oyekunle et al., 2021).

Environmental and Health Impacts

Research into the environmental and health impacts of chloride-containing compounds, including their role in processes like corrosion, the toxicity of certain chlorides, and their effects on human health and ecosystems, underscores the need for careful management and regulatory oversight. Studies span the impacts of chloride ions in soil degradation, water treatment processes, and the assessment of risks posed by various chloride-based pollutants (Dijk, 1974); (Yuan et al., 2009); (Choudhary, 1996).

properties

IUPAC Name

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c15-20(18,19)12-7-5-11(6-8-12)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWBLDDSBFCSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402801
Record name 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride

CAS RN

114341-14-9
Record name 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-Phthalimidinyl)benzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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